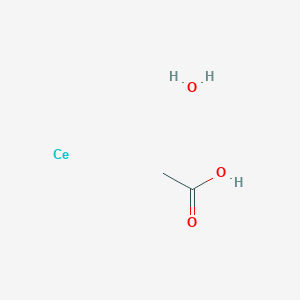
acetic acid;cerium;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;cerium;hydrate, also known as cerium(III) acetate hydrate, is a chemical compound with the formula C6H9CeO6. It is a white powder that is soluble in water and is used in various industrial and scientific applications. This compound is a combination of acetic acid and cerium, a rare earth metal, in a hydrated form.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cerium(III) acetate hydrate can be synthesized through the reaction of cerium(III) oxide or cerium(III) carbonate with acetic acid. The reaction typically involves dissolving cerium(III) oxide or cerium(III) carbonate in acetic acid, followed by evaporation of the solvent to obtain the hydrated form of cerium(III) acetate.
Industrial Production Methods
In industrial settings, cerium(III) acetate hydrate is produced by reacting cerium(III) nitrate with acetic acid. The reaction is carried out in aqueous solution, and the product is obtained by crystallization. The crystallized product is then dried to obtain the final hydrated compound.
Análisis De Reacciones Químicas
Types of Reactions
Cerium(III) acetate hydrate undergoes various types of chemical reactions, including:
Oxidation: Cerium(III) can be oxidized to cerium(IV) in the presence of strong oxidizing agents.
Reduction: Cerium(IV) can be reduced back to cerium(III) using reducing agents.
Substitution: The acetate groups can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or hydrazine.
Substitution: Ligands such as phosphates or sulfates can be used to replace acetate groups.
Major Products Formed
Oxidation: Cerium(IV) compounds such as cerium(IV) oxide.
Reduction: Cerium(III) compounds.
Substitution: Cerium complexes with different ligands.
Aplicaciones Científicas De Investigación
Cerium(III) acetate hydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and as a precursor for the preparation of other cerium compounds.
Biology: Investigated for its potential antioxidant properties and its role in biological systems.
Medicine: Studied for its potential use in medical imaging and as a therapeutic agent.
Industry: Used in the production of glass and ceramics, as well as in the manufacturing of catalysts for automotive exhaust systems.
Mecanismo De Acción
The mechanism of action of cerium(III) acetate hydrate involves its ability to undergo redox reactions, where cerium can alternate between the +3 and +4 oxidation states. This redox cycling allows cerium to act as a catalyst in various chemical reactions. In biological systems, cerium’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage.
Comparación Con Compuestos Similares
Cerium(III) acetate hydrate can be compared with other cerium compounds such as cerium(IV) oxide and cerium(III) nitrate. While cerium(IV) oxide is primarily used as a catalyst and in polishing applications, cerium(III) acetate hydrate is more commonly used in coordination chemistry and as a precursor for other cerium compounds. Cerium(III) nitrate, on the other hand, is often used in the preparation of other cerium salts and in various industrial processes.
List of Similar Compounds
- Cerium(IV) oxide
- Cerium(III) nitrate
- Cerium(III) carbonate
- Cerium(III) chloride
Propiedades
Fórmula molecular |
C2H6CeO3 |
|---|---|
Peso molecular |
218.18 g/mol |
Nombre IUPAC |
acetic acid;cerium;hydrate |
InChI |
InChI=1S/C2H4O2.Ce.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2 |
Clave InChI |
OKGRYXNRUMZNDO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.O.[Ce] |
Números CAS relacionados |
206996-60-3 17829-82-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


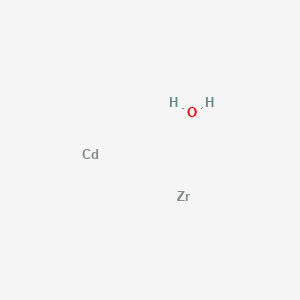
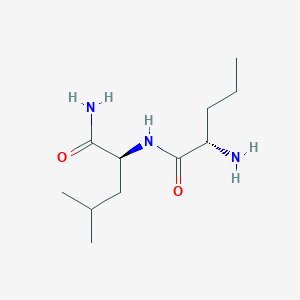

![3-[(2S)-morpholin-2-yl]propanoic acid](/img/structure/B12341406.png)
![N-[(2,6-dichlorobenzyl)oxy]-N-[(methoxyimino)methyl]urea](/img/structure/B12341407.png)
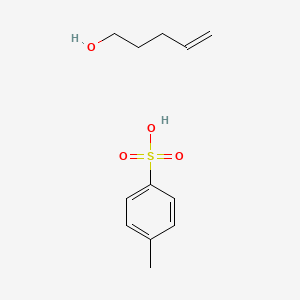
![[1]Benzothieno[2,3-d]pyrimidine-6-carboxylic acid, 1,4,5,6,7,8-hexahydro-4-oxo-, ethyl ester](/img/structure/B12341413.png)
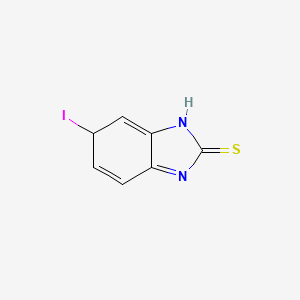
![Urea, N-(4-methylphenyl)-N'-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12341439.png)
![(3S,3aS,6S)-3-(tert-Butyldimethylsilyloxy)-6-(hydroxymethyl)-3a,6-dimethyldecahydro-1H-cyclopenta[a]naphthalen-7(2H)-one](/img/structure/B12341442.png)

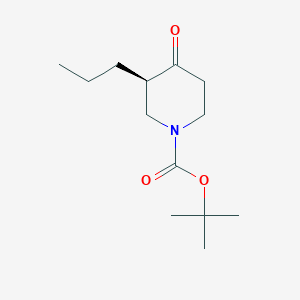

![ethyl (2E)-2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methylidene)-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B12341459.png)
